molecular formula C18H17N11O B3011889 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone CAS No. 2034242-74-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Cat. No.: B3011889
CAS No.: 2034242-74-3
M. Wt: 403.41
InChI Key: LCHZWTXQLWEWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone” is a methanone derivative featuring a pyridazine core linked to a piperazine moiety and a tetrazole-substituted phenyl group. Its structure integrates two heterocyclic rings: a 1,2,4-triazole attached to the pyridazine ring and a 1H-tetrazole on the phenyl group . The pyridazine and piperazine components further enhance its ability to interact with biological targets, such as enzymes or receptors, due to their planar aromatic systems and flexible nitrogen-rich backbones .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZWTXQLWEWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on diverse research findings, case studies, and data tables.

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4}, with a molecular weight of approximately 423.43 g/mol. The structure includes multiple heterocycles, specifically triazole and tetrazole rings, which are known for their significant biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and tetrazole moieties often exhibit antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridazine and piperazine groups may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of triazole and tetrazole can inhibit cancer cell proliferation. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

  • Triazole and Tetrazole Moieties : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds with biological targets.
  • Piperazine Ring : Known for improving solubility and bioavailability, modifications on this ring can lead to increased potency.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerCytotoxicity against breast cancer cells
AnticonvulsantPotential efficacy in seizure models

Case Studies

  • Antimicrobial Efficacy : A study tested a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those in our compound led to significant reductions in bacterial growth .
  • Cytotoxicity Assessment : In a recent publication, related compounds were assessed for their ability to induce apoptosis in cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity compared to standard chemotherapeutics .
  • Seizure Protection : Research into similar piperazine-containing compounds revealed promising anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated derivatives of triazole-pyridazine against various bacterial strains, revealing promising activity comparable to standard antibiotics.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole-Pyridazine DerivativeE. coli15 μg/mL
Triazole-Pyridazine DerivativeS. aureus10 μg/mL

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines in vitro, which may translate into therapeutic applications for inflammatory diseases.

Anticancer Activity

Studies have indicated that similar compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Case Study 1: Antimicrobial Evaluation

A systematic evaluation of a series of triazole-pyridazine compounds showed that certain modifications significantly enhanced their antibacterial efficacy. The presence of hydrophobic groups was correlated with increased activity against Bacillus subtilis and Candida albicans.

Case Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, a related compound demonstrated a dose-dependent reduction in nitric oxide production, suggesting that the triazole moiety plays a crucial role in modulating inflammatory pathways.

Comparison with Similar Compounds

This section evaluates structural, synthetic, and functional distinctions between the target compound and structurally analogous methanone derivatives reported in the literature.

Structural and Functional Group Variations

The target compound’s dual heterocyclic system (triazole and tetrazole) distinguishes it from similar molecules. Key comparisons include:

Compound ID/Name Core Structure Substituents/Functional Groups Physical State Melting Point (°C) Notable Bioactivity
Target Compound Pyridazine-piperazine-methanone 1,2,4-Triazole; 1H-tetrazole Solid (predicted) Not reported N/A (Theoretical potential)
(6-Chloro-2-methylimidazo-pyridin-3-yl)methanone (8p) Imidazo-pyridine-piperazine-methanone Chloro, methyl, methoxy-nitro-phenyl Yellow solid 104–105 Antileishmanial/antitrypanosomal
(2,7-Dimethylimidazo-pyridin-3-yl)methanone (10a) Imidazo-pyridine-piperazine-methanone Methyl, propyl-triazole Viscous liquid N/A Not explicitly reported
[5-(Indol-3-yl)-pyrazol-1-yl]methanone (3a) Pyrazole-indole-methanone Indole, phenyl Solid Not reported Anticancer (hypothetical)

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyridazine-triazole-tetrazole system contrasts with imidazo-pyridine cores in compounds. This structural difference may influence electronic properties and target binding.
  • In contrast, the nitro and methoxy groups in 8p may enhance lipophilicity but reduce metabolic stability.
Pharmacokinetic Considerations
  • Solubility: The tetrazole group enhances water solubility relative to hydrophobic analogs like 10b (nonyl-substituted), which may improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.